2-Phenylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylquinolin-3-amine is an organic compound with the molecular formula C15H12N2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with a phenyl group at the 2-position and an amine group at the 3-position, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-3-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
2-Phenylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Phenylquinolin-3-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a potential antibacterial agent. Additionally, it may interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the phenyl and amine groups.
2-Phenylquinoline: Similar to 2-Phenylquinolin-3-amine but without the amine group at the 3-position.
3-Aminoquinoline: Lacks the phenyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group, which enhances its chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-phenylquinolin-3-amine |
InChI |
InChI=1S/C15H12N2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,16H2 |
InChI Key |
VGVQEVOWRYJFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.